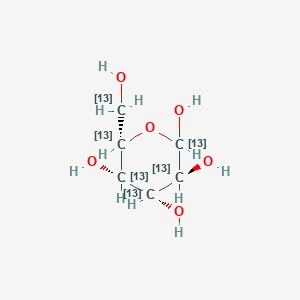

L-Galactose-13C6

Vue d'ensemble

Description

L-Galactose-13C6 is a useful research compound. Its molecular formula is ¹³C₆H₁₂O₆ and its molecular weight is 186.11. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

- L-Galactose-13C6 is a synthetic disaccharide composed of galactose and fructose linked by a β-1,4-glycosidic bond .

- These bacteria break down this compound into organic acids, including lactic acid, formic acid, and acetic acid .

- The compound selectively promotes the growth of beneficial bacteria, such as Lactobacilli and Bifidobacteria, while inhibiting the growth of less desirable species like Bacteroides, Clostridia, and coliform bacteria .

Target of Action

Mode of Action

Activité Biologique

L-Galactose-13C6 is a stable isotope-labeled form of galactose, a monosaccharide that plays a crucial role in various biological processes. This compound, characterized by the molecular formula C6H12O6 with all six carbon atoms isotopically labeled with carbon-13, is primarily utilized in metabolic studies and tracing experiments. Its unique isotopic signature allows researchers to track the pathways of carbohydrate metabolism in biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic roles, applications in research, and relevant case studies.

Metabolic Role and Pathways

This compound exhibits biological activity similar to that of natural D-galactose. It is metabolized by cells and serves as an energy source, playing a significant role in the synthesis of glycoproteins and glycolipids essential for cellular communication and structural integrity. The compound influences various metabolic pathways, particularly those involved in lactose metabolism and studies related to galactosemia.

Key Metabolic Pathways

-

Galactose Metabolism :

- This compound undergoes phosphorylation by galactokinase to form galactose-1-phosphate (Gal-1-P).

- Gal-1-P is then converted to UDP-galactose via the enzyme galactose-1-phosphate uridyltransferase (GALT), which is crucial for glycoprotein synthesis.

-

Oxidation Studies :

- The oxidation capacity of galactose can be assessed using non-invasive breath tests that measure the cumulative percentage dose recovered as in exhaled air, providing insights into individual metabolic capacities.

Applications in Research

This compound is widely used in various research applications:

- Metabolic Tracing : Due to its isotopic labeling, it allows for precise tracking of metabolic pathways in both animal models and human subjects.

- Enzyme Activity Studies : It serves as a substrate for assessing GALT enzyme activity, which is critical for diagnosing galactosemia.

- Cellular Biochemical Processes : As a subunit of dextran, it aids in studying sugar metabolism and glycoprotein assembly.

1. Galactose Breath Test in Galactosemia Patients

A study demonstrated the use of the galactose breath test to assess whole-body galactose oxidation capacity among patients with classical galactosemia. The results indicated significant differences in oxidation capacity between classical patients and controls, highlighting the potential for individualized prognostication and treatment strategies based on metabolic profiling .

| Group | CUMPCD (120 min) | Statistical Significance |

|---|---|---|

| Classical Patients | 0.29 (0.08–7.51) | p < 0.0005 |

| Variant Patients | 9.44 (8.66–10.22) | |

| Controls | 9.29 (8.94–10.02) |

2. Intracellular Metabolite Profiling

Research profiling intracellular metabolites produced from galactose indicated that fibroblasts from classical galactosemia patients showed impaired metabolism compared to controls. The study found increased levels of Gal-1-P but decreased UDP-galactose in affected individuals, suggesting that this compound can be used as a marker for assessing the severity of GALT deficiency .

Propriétés

IUPAC Name |

(3S,4R,5S,6S)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KSTLPUIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.